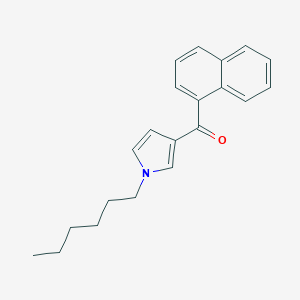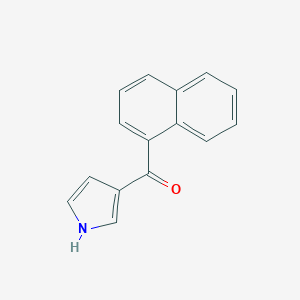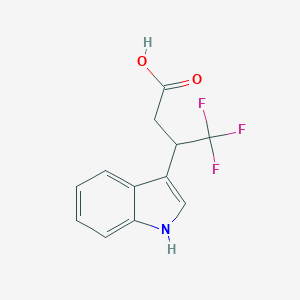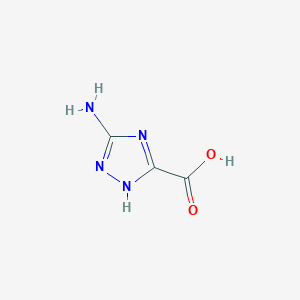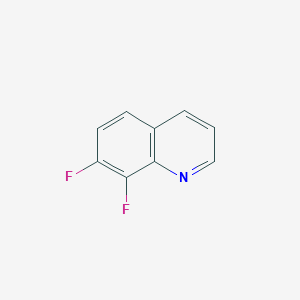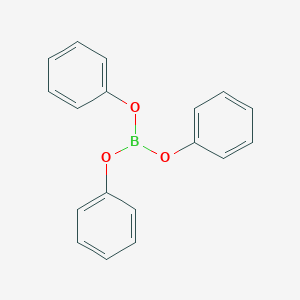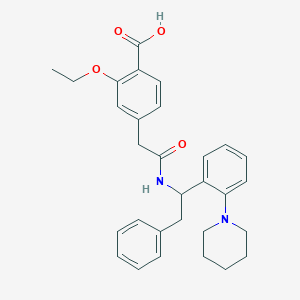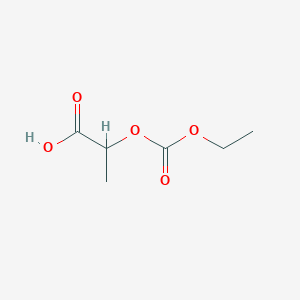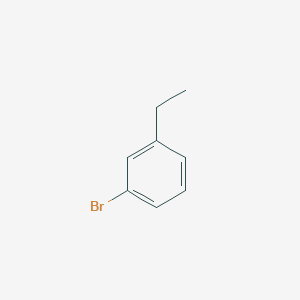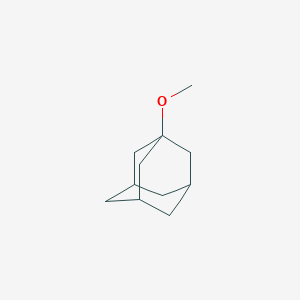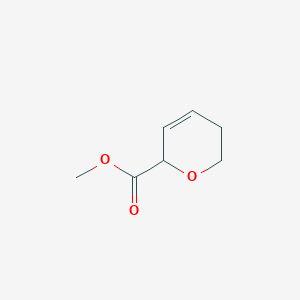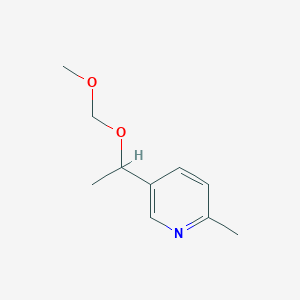
5-(1-Methoxymethoxyethyl)-2-methylpyridine
Descripción general
Descripción
5-(1-Methoxymethoxyethyl)-2-methylpyridine, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MMMP is a pyridine derivative that is commonly used as a building block for the synthesis of various compounds. In
Mecanismo De Acción
The mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine is not well understood. However, it has been suggested that it may act as a ligand for certain receptors in the body, leading to downstream effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(1-Methoxymethoxyethyl)-2-methylpyridine are not well studied. However, it has been shown to have potential anti-inflammatory and anti-cancer properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-Methoxymethoxyethyl)-2-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 5-(1-Methoxymethoxyethyl)-2-methylpyridine research. One area of interest is the development of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based probes for biological imaging. Another area of interest is the synthesis of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based compounds with potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine and its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(1-Methoxymethoxyethyl)-2-methylpyridine has been used as a building block for the synthesis of various compounds. It has been used in the synthesis of ligands for metal-catalyzed cross-coupling reactions, as well as in the synthesis of fluorescent probes for biological imaging. 5-(1-Methoxymethoxyethyl)-2-methylpyridine has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Propiedades
Número CAS |
146062-57-9 |
|---|---|
Nombre del producto |
5-(1-Methoxymethoxyethyl)-2-methylpyridine |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-[1-(methoxymethoxy)ethyl]-2-methylpyridine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3 |
Clave InChI |
AOHSDRCYABCFTI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
SMILES canónico |
CC1=NC=C(C=C1)C(C)OCOC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


